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Compound of Interest

Compound Name: 4-(1-methoxyethyl)-1H-pyrazole

Cat. No.: B13559992

Get Quote

Part 1: Executive Technical Summary
Target Analyte: 4-(1-methoxyethyl)-1H-pyrazole CAS Registry: 126.16 Da (Monoisotopic

Mass) Molecular Formula:

[1]

This guide provides a rigorous analysis of the mass spectrometric behavior of 4-(1-
methoxyethyl)-1H-pyrazole, a critical intermediate in the synthesis of JAK inhibitors and other

heterocyclic APIs. The presence of a basic pyrazole core coupled with a labile benzylic-like

ether substituent creates distinct ionization and fragmentation signatures essential for impurity

profiling and metabolite identification.

Key Mass Spectrometric Signatures
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Parameter Value/Observation

Monoisotopic Mass 126.0793 Da

ESI(+) Precursor 127.087

Dominant ESI Fragment
95.06

, (Vinylpyrazole cation)

EI Molecular Ion 126

Key EI Fragments

111 (Loss of

),

95 (Loss of

)

Part 2: Structural Analysis & Ionization Physics
Molecular Architecture
The molecule consists of a 1H-pyrazole ring substituted at the C4 position with a 1-

methoxyethyl group.[2]

Protonation Sites: The N2 nitrogen (pyridine-like) is the primary site of protonation in ESI,

with a predicted pKa

2.5–3.0.

Labile Sites: The ether linkage (C-O bond) at the secondary carbon is susceptible to

cleavage, particularly under Collision-Induced Dissociation (CID).

Ionization Modalities
Electrospray Ionization (ESI)
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In positive mode (ESI+), the molecule readily forms the

ion at

127. Due to the stability of the aromatic pyrazole system, in-source fragmentation is generally
low unless high cone voltages (>30V) are applied.

Adducts: In ammonium-buffered mobile phases,

is rarely observed due to the high proton affinity of the pyrazole nitrogen, which favors
protonation over ammoniation. Sodium adducts

(

149) may appear in non-acidic conditions.

Electron Ionization (EI)
Under 70 eV EI, the molecular ion (

,

126) is observable but often undergoes rapid

-cleavage driven by the ether oxygen and the aromatic ring stability.

Part 3: Fragmentation Mechanisms (The Core)
ESI-MS/MS Fragmentation Pathway (CID)
The fragmentation of the protonated precursor (

127) is dominated by a neutral loss mechanism.

Primary Pathway (Neutral Loss of Methanol): The protonated ether oxygen facilitates the

cleavage of the C-O bond. A hydrogen transfer (likely from the

-methyl or the pyrazole NH) leads to the elimination of neutral methanol (32 Da).

Transition:

Structure: The resulting ion at
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95 is the 4-vinyl-1H-pyrazole cation. This is the base peak in MS/MS spectra due to the
high stability of the conjugated vinyl-pyrazole system.

Secondary Pathway (Ring Fragmentation): The

95 ion undergoes further fragmentation at higher collision energies (CE > 35 eV), typically
losing HCN (27 Da) from the pyrazole ring.

Transition:

Mechanism: Ring opening and expulsion of HCN is characteristic of N-heterocycles.

EI Fragmentation Pathway
In EI, radical-driven mechanisms prevail:

-Cleavage: Homolytic cleavage of the C-C bond adjacent to the ether oxygen.

Loss of Methyl Radical (

): Yields

111.

C-O Bond Cleavage:

Loss of Methoxy Radical (

): Yields

95 (stabilized benzylic-type cation).

Visualization of Fragmentation Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13559992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

[M+H]+ Precursor
m/z 127

(Protonated Ether)

Vinyl-Pyrazole Cation
m/z 95

(Base Peak)

- CH3OH (32 Da)
Neutral Loss

Low CE (10-20 eV)

Pyrrole-like Cation
m/z 68

- HCN (27 Da)
Ring Cleavage

High CE (>35 eV)

EI Molecular Ion
M+. m/z 126

- •OCH3 (31 Da)
Heterolytic Cleavage

Alpha-Cleavage Ion
m/z 111

- •CH3 (15 Da)
Alpha Cleavage

Solid Line: ESI Pathway
Dashed Line: EI Pathway

Click to download full resolution via product page

Caption: Figure 1. Comparative fragmentation pathways for ESI (blue/solid) and EI

(black/dashed) ionization modes. The formation of the vinyl-pyrazole cation (m/z 95) is a

convergent node.

Part 4: Method Development Protocol
For accurate quantification and identification in complex matrices (e.g., plasma or reaction

mixtures), the following LC-MS methodology is recommended.

Chromatographic Conditions
The polarity of 4-(1-methoxyethyl)-1H-pyrazole requires careful column selection to ensure

retention.

Stationary Phase: C18 columns are generally suitable, but "Aq" type (polar-embedded)

columns are superior for preventing pore dewetting with highly aqueous mobile phases.
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Recommended: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl.

Mobile Phase pH:

Acidic (pH 2-3): Formic acid (0.1%). The pyrazole is fully protonated (

), improving ESI sensitivity but potentially reducing retention on C18.

Basic (pH 9-10): Ammonium bicarbonate. The pyrazole is neutral (deprotonated),

significantly increasing retention. Note: Ensure your column is pH stable.

Mass Spectrometry Parameters (Triple Quadrupole)
Parameter Setting Rationale

Ionization ESI Positive
Basic nitrogen facilitates

proton capture.

Capillary Voltage 2.5 - 3.0 kV

Moderate voltage prevents

discharge; analyte is easily

ionized.

Cone Voltage 20 V

Optimize to maximize

127 transmission without in-

source fragmentation.

Source Temp 150°C

Sufficient for solvent

evaporation; analyte is

thermally stable.

Desolvation Temp 400°C
Ensures complete droplet

evaporation.

MRM Transitions for Quantification
For quantitative assays (PK/PD studies), use Multiple Reaction Monitoring (MRM).

Quantifier:

(CE: 15-20 eV).
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Why: High intensity, clean baseline.[3]

Qualifier:

(CE: 35-40 eV).

Why: Confirms the pyrazole ring structure; prevents false positives from isobaric

interferences.

Part 5: Experimental Workflow Decision Tree
The following logic gate ensures data integrity during method development.

Start: Analyte Characterization

Is Retention > 2.5 min
on generic C18?

Switch to High pH (pH 10)
Ammonium Bicarb

No (Too polar)

Optimize MRM Transitions

Yes

Switch to HILIC Mode
(Acetonitrile/Water/NH4OAc)

Still No Retention

Retention Improved

Final Validated Method
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Caption: Figure 2. Decision logic for LC-MS method development, prioritizing Reverse Phase

pH modification before switching to HILIC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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